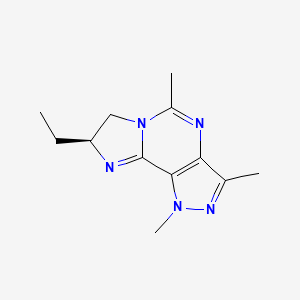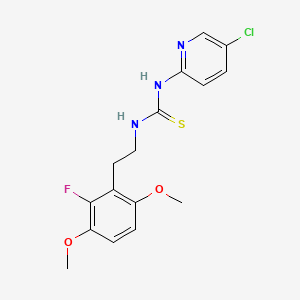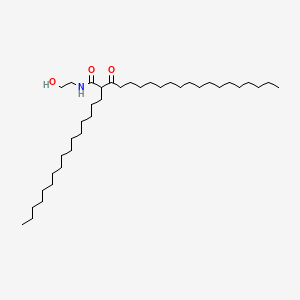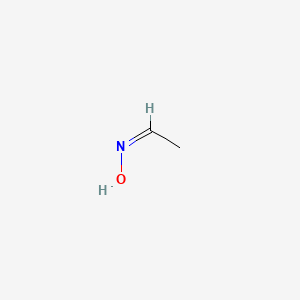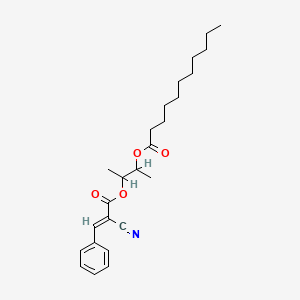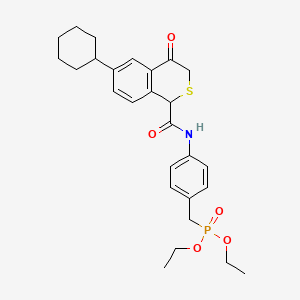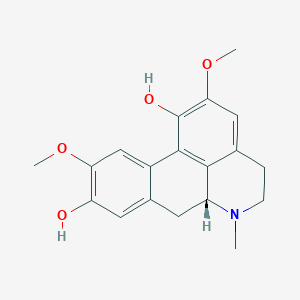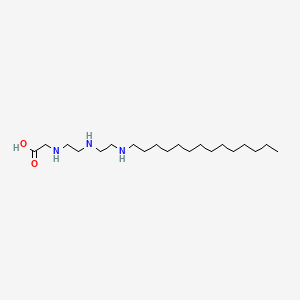
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine: is a chemical compound with the molecular formula C20H43N3O2 . It is known for its unique structure, which includes a myristyl group (a 14-carbon saturated fatty acid chain) attached to an aminoethyl group, which is further connected to a glycine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine typically involves the following steps:
Formation of Myristylamine: Myristic acid is first converted to myristylamine through a reduction reaction using reagents such as lithium aluminum hydride (LiAlH4).
Coupling Reaction: The myristylamine is then reacted with ethylenediamine to form N-(2-Myristylaminoethyl)ethylenediamine.
Glycine Attachment: Finally, the N-(2-Myristylaminoethyl)ethylenediamine is coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amines or amides
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions due to the presence of the myristyl group, which can anchor the molecule to lipid bilayers.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific proteins or enzymes. Its ability to undergo various chemical reactions also allows for the modification of its structure to enhance its pharmacological properties.
Industry: In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be incorporated into formulations for personal care products, such as shampoos and lotions .
Wirkmechanismus
The mechanism of action of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine involves its interaction with molecular targets such as proteins and enzymes. The myristyl group allows the compound to anchor to cell membranes, facilitating its interaction with membrane-bound proteins. The aminoethyl and glycine moieties can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can modulate various biochemical pathways, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
N-(2-((2-Tetradecylaminoethyl)amino)ethyl)glycine: Similar structure but with a tetradecyl group instead of a myristyl group.
N-(2-((2-Hexadecylaminoethyl)amino)ethyl)glycine: Similar structure but with a hexadecyl group instead of a myristyl group.
Uniqueness: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine is unique due to the presence of the myristyl group, which provides specific hydrophobic interactions and membrane anchoring properties. This makes it particularly useful in studies involving cell membranes and lipid bilayers. The compound’s ability to undergo various chemical reactions also allows for its modification and functionalization, enhancing its versatility in scientific research .
Eigenschaften
CAS-Nummer |
57898-45-0 |
|---|---|
Molekularformel |
C20H43N3O2 |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
2-[2-[2-(tetradecylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C20H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(24)25/h21-23H,2-19H2,1H3,(H,24,25) |
InChI-Schlüssel |
VVMPLJNUVMLPFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCNCCNCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





